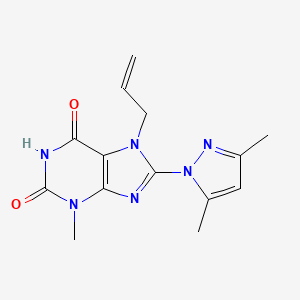

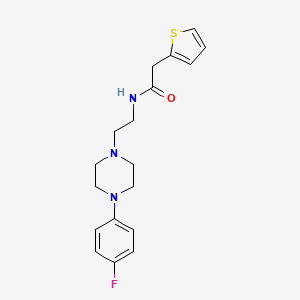

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The “3,5-Dimethylpyrazolyl” group is a part of various compounds and it’s known for its ability to form complexes with various metals . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

In a study, the reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups resulted in energetic cocrystals . Another study reported the synthesis of a nickel (II) complex that contains a tridentate SNS ligand prepared in 67% yield .

Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, a nickel (II) complex that contains a tridentate SNS ligand was characterized using single crystal X-ray diffraction, elemental analysis, magnetic susceptibility, ESI-mass spectrometry, NMR (1H, 13C{1H} and HSQC) spectroscopy and UV–Visible spectroscopy .

Chemical Reactions Analysis

The tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ {L = PEt33+, P(OEt)34+, P(OCH2)3CEt 5+, py 6+, MeCN 7+, CNBut8+ and CNXyl 9+} .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their structure. For example, the compound “3,5-Dimethylpyrazole” is a white solid with a density of 1.027 g/cm^3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : Novel synthetic approaches for pyrazole and pyrimidine derivatives, including the specified compound, involve catalysis by ionic liquids supported on functionalized nanosilica under microwave irradiation and solvent-free conditions. These methods highlight the compound's relevance in creating efficient, reusable catalyst systems for multicomponent chemical syntheses (Rahmani et al., 2018).

Biological Activities

- Cytotoxic Activities : Research on carboxamide derivatives of related compounds demonstrates significant cytotoxic activities against various cancer cell lines. Such studies suggest the potential utility of these compounds, including the one , in developing novel anticancer agents. The synthesis of these derivatives aims at identifying compounds with potent growth inhibitory properties, indicating a direct application in cancer research and therapy development (Deady et al., 2003).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity : Synthesis of novel Schiff bases derived from related compounds has been shown to exhibit moderate to good antibacterial activity against several bacterial strains. This research underscores the potential of such compounds, including 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, in the development of new antimicrobial agents (Asiri & Khan, 2010).

Catalytic Applications

- Catalysis in Organic Synthesis : The compound's structural relatives have been used as catalysts in organic synthesis, demonstrating the potential for 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione to serve in similar capacities. Such applications are crucial for developing greener, more efficient chemical processes (Heravi & Daraie, 2016).

Mécanisme D'action

The mechanism of action of these compounds can vary greatly depending on their structure and the specific reactions they are involved in. For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ {L = PEt33+, P(OEt)34+, P(OCH2)3CEt 5+, py 6+, MeCN 7+, CNBut8+ and CNXyl 9+} .

Orientations Futures

The future directions of research involving these compounds could involve further exploration of their synthesis, structure, and reactivity. For example, one study demonstrated the potential of a platform to garner fundamental insight into metal-catalysed reactions in porous solids . Another study indicated that cerium (III) complex could be a candidate for efficient and stable blue OLEDs because of its spin- and parity-allowed d−f transition from the Ce 3+ ion .

Propriétés

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h5,7H,1,6H2,2-4H3,(H,16,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUXYZXJSWPUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)